The National Center for Advancing Translational Sciences (NCATS) characterizes ASP-9521 as a "novel" compound []. Novelty in this context often suggests a molecule with a unique structure or properties that could be relevant to drug development. Further research is needed to understand ASP-9521's mechanism of action and potential therapeutic targets.
The categorization of ASP-9521 as an "industrial grade" chemical [] suggests potential applications in cell culture or other biological assays. Researchers may utilize ASP-9521 to study its effects on various cellular processes or signaling pathways.
ASP-9521 is a synthetic compound identified as a potent inhibitor of 17β-hydroxysteroid dehydrogenase type 5 and aldo-keto reductase 1C3. It has a CAS number of 1126084-37-4 and is characterized by its ability to selectively inhibit the conversion of androstenedione to testosterone, making it significant in the context of hormone regulation and potential therapeutic applications .
The primary chemical reaction involving ASP-9521 is its inhibition of the enzymatic conversion of androstenedione to testosterone. This reaction is catalyzed by the enzyme 17β-hydroxysteroid dehydrogenase type 5, with ASP-9521 acting as a competitive inhibitor. The compound exhibits an IC50 value ranging from 11 to 49 nM, indicating its potency in blocking this specific enzymatic pathway .
ASP-9521 has demonstrated significant biological activity, particularly in inhibiting the production of testosterone from androstenedione. This inhibition is crucial as it can affect various biological processes, including androgen-dependent pathways. Studies have shown that ASP-9521 effectively suppresses the production of prostate-specific antigen (PSA) in response to androstenedione, highlighting its potential role in managing conditions influenced by androgen levels .
The synthesis of ASP-9521 typically involves multi-step organic synthesis techniques. While specific proprietary methods may vary among manufacturers, the general approach includes:
ASP-9521 has potential applications in several areas:
Interaction studies involving ASP-9521 have focused on its selectivity towards different isoforms of aldo-keto reductases. It has been shown to selectively inhibit AKR1C3 over AKR1C2, which is significant for minimizing off-target effects and enhancing therapeutic efficacy. The selectivity is quantified through IC50 measurements, with ASP-9521 exhibiting an IC50 value of approximately 20 μM against AKR1C2, demonstrating its preferential action towards AKR1C3 .
Several compounds share structural or functional similarities with ASP-9521. Below is a comparison highlighting their uniqueness:
Compound Name | Mechanism of Action | Selectivity | IC50 Value (nM) |
---|---|---|---|
Finasteride | Inhibits 5α-reductase; decreases dihydrotestosterone | Non-selective | ~10 |
Dutasteride | Inhibits both isoforms of 5α-reductase | Non-selective | ~0.5 |
Abiraterone | Inhibits cytochrome P450 17A1; reduces testosterone | Non-selective | ~4 |
ASP-9521 | Inhibits 17β-hydroxysteroid dehydrogenase type 5 | Selective for AKR1C3 | 11 - 49 |
ASP-9521's uniqueness lies in its selective inhibition profile, particularly targeting the AKR1C3 enzyme while sparing other related enzymes, which may lead to fewer side effects compared to broader-spectrum inhibitors like finasteride and dutasteride . This selectivity positions ASP-9521 as a promising candidate for further development in therapeutic contexts where modulation of androgen levels is critical.